molecular formula C8H7Cl2F B14035876 1,5-Dichloro-2-ethyl-4-fluorobenzene

1,5-Dichloro-2-ethyl-4-fluorobenzene

Cat. No.: B14035876
M. Wt: 193.04 g/mol
InChI Key: MHHMTKBFXIQEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-2-ethyl-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of ethylbenzene derivatives. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dichloro-2-ethyl-4-fluorobenzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-ethyl-4-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine and fluorine atoms on the benzene ring make it a reactive intermediate in various chemical processes. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloro-2-ethyl-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethyl group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H7Cl2F

Molecular Weight

193.04 g/mol

IUPAC Name

1,5-dichloro-2-ethyl-4-fluorobenzene

InChI

InChI=1S/C8H7Cl2F/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4H,2H2,1H3

InChI Key

MHHMTKBFXIQEBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.